Lanthanum iodide

Descripción general

Descripción

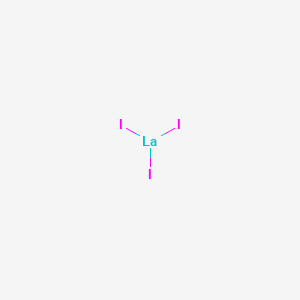

Lanthanum (III) iodide is an inorganic compound containing lanthanum and iodine with the chemical formula LaI3 . It has a molar mass of 519.62 and a density of 5.63 g/mL at 25 °C .

Synthesis Analysis

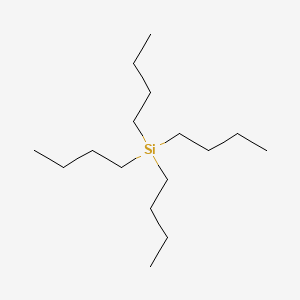

Lanthanum (III) iodide can be synthesized by the reaction of lanthanum metal with mercury (II) iodide . It can also be prepared from the elements, that is by the reaction of metallic lanthanum with iodine . Another method involves dissolving lanthanum oxide in hydroiodic acid, but the product will hydrolyze and form polymeric hydroxy species . A mechanochemical approach has also been established for the synthesis of Lewis base-free f-block metal iodides with excellent yields .Molecular Structure Analysis

Lanthanum (III) iodide adopts the same crystal structure as plutonium (III) bromide, with 8-coordinate metal centres arranged in layers . This orthorhombic structure is typical of the triiodides of the lighter lanthanides (La–Nd), whereas heavier lanthanides tend to adopt the hexagonal bismuth (III) iodide structure .Chemical Reactions Analysis

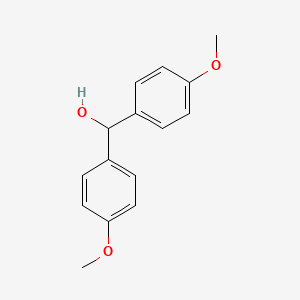

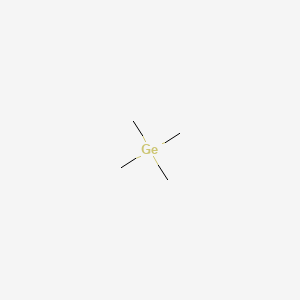

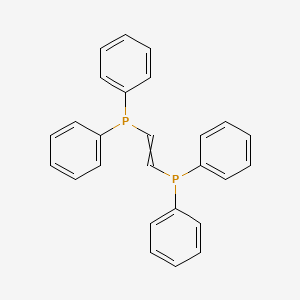

Anhydrous lanthanum (III) iodide reacts with tetrahydrofuran to form a photoluminescent complex, LaI3(THF)4, with an average La–I bond length of 3.16 Å . This complex is a starting material for amide and cyclopentadienyl complexes of lanthanum .Physical And Chemical Properties Analysis

Lanthanum (III) iodide has a melting point of 772 °C . It is very soluble in water and is deliquescent . Anhydrous lanthanum (III) iodide reacts with tetrahydrofuran to form a photoluminescent complex, LaI3(THF)4, with an average La–I bond length of 3.16 Å .Aplicaciones Científicas De Investigación

Green Synthesis of Lanthanide-Based Compounds

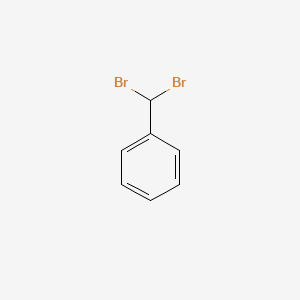

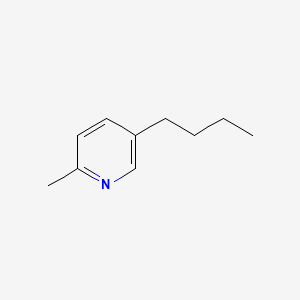

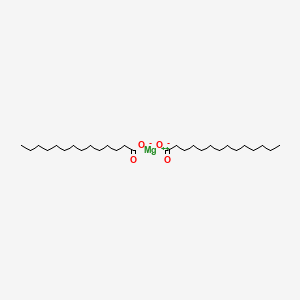

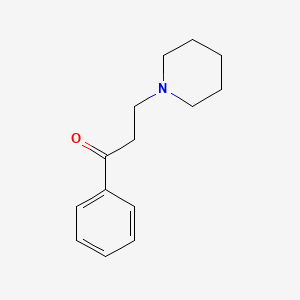

Lanthanum iodide plays a crucial role in the green synthesis of lanthanide-based compounds. This eco-friendly approach focuses on minimizing environmental impact while synthesizing valuable molecules. Lanthanum iodide is used to create various complexes, including:

These compounds have broad applications across different sectors, emphasizing sustainable chemistry practices.

Biological Chemistry

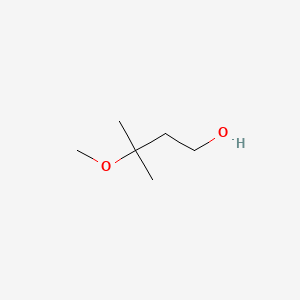

In the realm of biochemistry, Lanthanum iodide has been instrumental in recent discoveries. It’s a part of the essential biological role of rare earth elements, particularly in:

These applications highlight the logical use of Lanthanum iodide in biology due to its abundance and efficient chemistry.

Luminescence Applications

The luminescent properties of Lanthanum iodide make it a prime candidate for optical applications. It’s utilized in:

These applications leverage the unique luminescence characteristics of Lanthanum iodide for advanced technological uses.

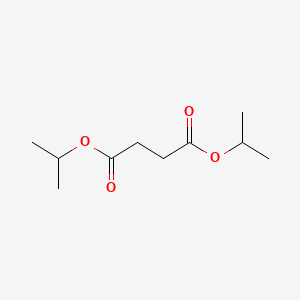

Catalyst in Organic Synthesis

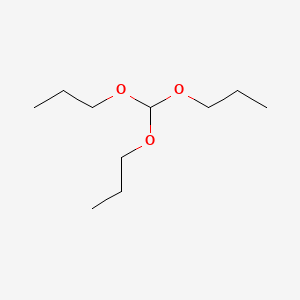

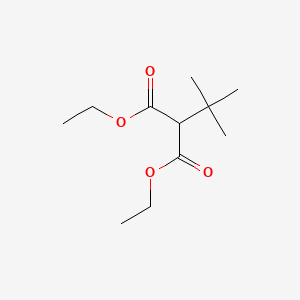

Lanthanum iodide serves as a catalyst in organic synthesis processes, such as the transesterification of N-acyloxazolidinones with alcohol to produce esters . This showcases its importance in facilitating chemical reactions in the production of various organic compounds.

Photonic Applications

Due to its optical properties, Lanthanum iodide is also used in photonic applications. It’s a key component in:

These applications are critical in the development of new technologies that rely on the manipulation and transmission of light.

Medical Imaging

Lanthanum iodide’s properties extend to the medical field, where it’s used as a contrast agent in medical imaging. This application is vital for enhancing the quality of diagnostic imaging, providing clearer and more detailed images for medical analysis .

Environmental Sustainability

Lanthanum iodide contributes to environmental sustainability by being part of technologies that reduce ecological impact. Its applications include:

These uses demonstrate Lanthanum iodide’s role in supporting green technologies and sustainable energy solutions.

Rare Earth Element Separation

Lastly, Lanthanum iodide is involved in the separation of rare earth elements, a process critical for mining and recycling. It aids in overcoming the challenges posed by the physical properties of rare earths, facilitating their extraction and purification .

Mecanismo De Acción

Target of Action

Lanthanum iodide is an inorganic compound that primarily targets the formation of photoluminescent complexes when it reacts with certain organic compounds . It is also used as a starting material for amide and cyclopentadienyl complexes of lanthanum .

Mode of Action

Lanthanum iodide interacts with its targets by forming chemical bonds. For instance, anhydrous lanthanum iodide reacts with tetrahydrofuran to form a photoluminescent complex, with an average Lanthanum-Iodine bond length of 3.16 Å .

Biochemical Pathways

It is known that lanthanum iodide can react with lanthanum metal under an argon atmosphere to form the mixed-valence compound la2i5 . This suggests that lanthanum iodide may participate in redox reactions.

Pharmacokinetics

It is known that lanthanum iodide is very soluble in water and is deliquescent . This suggests that it could be rapidly absorbed and distributed in an aqueous environment.

Result of Action

The primary result of lanthanum iodide’s action is the formation of photoluminescent complexes when it reacts with certain organic compounds . These complexes can emit light when excited, making them useful in various applications, including lighting and display technologies.

Action Environment

The action of lanthanum iodide can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, the reaction of lanthanum iodide with lanthanum metal to form La2I5 occurs at a temperature of 1225 K under an argon atmosphere . Furthermore, the solubility and deliquescence of lanthanum iodide suggest that its action may be influenced by the presence of water .

Safety and Hazards

Direcciones Futuras

Lanthanum-based adsorbents, including lanthanum iodide, have been identified as promising for selective phosphate removal . More pilot-scale studies involving La-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

Propiedades

IUPAC Name |

triiodolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBXWMMXCGRBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[La](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaI3, I3La | |

| Record name | lanthanum(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065640 | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13813-22-4 | |

| Record name | Lanthanum iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.